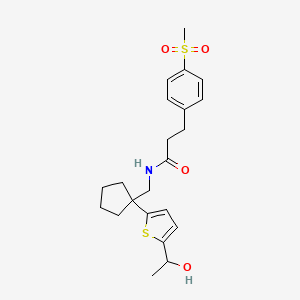
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H29NO4S2 and its molecular weight is 435.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzamide core with a sulfonamide moiety, a cyclopentyl ring, and a thiophene derivative. Its molecular formula is C21H25N2O2S, with a molecular weight of approximately 436.59 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:
- Gram-positive and Gram-negative Bacteria : Studies have shown efficacy against bacterial strains, suggesting potential as an antimicrobial agent.
- Fungi : The compound may also demonstrate antifungal activity, although specific data on its effectiveness against fungal pathogens is less documented.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may inhibit key enzymes or receptors involved in bacterial growth and proliferation. The presence of the sulfonamide group is particularly notable for its role in many antimicrobial agents .
Case Studies
- Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various microorganisms. For instance, similar compounds have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
- Therapeutic Applications : The compound's structural features suggest potential applications in treating conditions related to inflammation and infection. Its design aligns with known effective agents in treating bacterial infections and possibly inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H25N2O2S |
| Molecular Weight | 436.59 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Potential Applications | Antimicrobial, anti-inflammatory |
Eigenschaften
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S2/c1-16(24)19-10-11-20(28-19)22(13-3-4-14-22)15-23-21(25)12-7-17-5-8-18(9-6-17)29(2,26)27/h5-6,8-11,16,24H,3-4,7,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPZLZFNSLLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













